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Introduction

AZD5213 is a potent and selective histamine H3 receptor antagonist and inverse agonist that
was developed for the potential treatment of various neurological and psychiatric disorders.
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of
histamine and other neurotransmitters in the central nervous system. Antagonism of this
receptor is hypothesized to enhance neurotransmitter release, thereby offering potential
therapeutic benefits. This technical guide provides an in-depth overview of the safety and
tolerability profile of AZD5213 as established in early-phase clinical studies. The data
presented herein is intended to inform researchers, scientists, and drug development
professionals on the key safety considerations for this compound.

Core Safety and Tolerability Findings

Across early-stage clinical trials, AZD5213 was generally administered orally to healthy
volunteers in single ascending dose (SAD) and multiple ascending dose (MAD) studies. The
most frequently observed and dose-limiting adverse effects were related to sleep disturbances.

Data Presentation: Adverse Events in Early-Stage
Trials
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The following tables summarize the key quantitative data on adverse events (AEs) observed in

the early clinical development of AZD5213.

Table 1: Summary of Single Ascending Dose (SAD)
Study in Healthy Volunteers (Study D3030C00001)

Number of .
. Most Frequent Key Tolerability
Dose Group Subjects L
Adverse Events Findings
(AZD5213/Placebo)
6 per cohort / 2 per Mild to moderate Generally well-
0.1 mg-20mg
cohort nausea, headache tolerated.
Night sweats, nausea, Increased frequency
6 per cohort / 2 per )
30 mg - 80 mg hort sleep disturbance, of adverse events
cohor
feeling hot[1] observed.
Worsening of sleep Dose at which
quality reported as a significant sleep
50 mg 6 e : ,
"difficult night" by 83%  disturbance became
of volunteers.[1] prominent.
Considered not
Sleep rated as
N tolerated due to the
"difficult" by 33% and o
80 mg 6 high incidence and

"very poor" by 50% of

volunteers.[1]

severity of sleep-
related AEs.[1]

Table 2: Summary of Multiple Ascending Dose (MAD)

Study in Healthy Volunteers

Most Frequent and

Other Common

Dose Regimen Duration Dose-Limiting
Adverse Events
Adverse Events
Sleep disorder, night
Up to 18 mg once 104 sweats, decreased Mild to moderate
ays
daily Y quantity and quality of  nausea, headache.[2]
sleep.[2]
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Experimental Protocols
Single Ascending Dose (SAD) Study in Healthy
Volunteers (Study D3030C00001)

o Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1]
o Participants: Healthy male and non-fertile female volunteers.[1]

» Dose Cohorts: Single oral doses of 0.1, 0.3, 1, 2.5, 5, 10, 20, 30, 50, and 80 mg of AZD5213
or placebo were administered to sequential cohorts of subjects.[1]

o Safety Assessments: Safety and tolerability were the primary objectives. Assessments
included the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and
clinical laboratory tests (hematology and clinical chemistry).[1]

Positron Emission Tomography (PET) Study in Healthy
Male Volunteers (NCT01194986)

» Study Design: An open-label study to assess the brain histamine H3 receptor occupancy of
AZD5213 using the radioligand [*1C]GSK189254.[3]

 Participants: Healthy young male volunteers.[3]
e Dosing: Single oral doses of AZD5213 ranging from 0.05 mg to 30 mg were administered.[3]

o Methodology: PET scans were conducted at baseline and after AZD5213 administration to
measure receptor occupancy. Blood samples were collected to determine the plasma
concentration of AZD5213. The relationship between plasma concentration and receptor
occupancy was then modeled.[3]

o Safety Assessments: Standard safety monitoring, including recording of adverse events, was
performed throughout the study.

Visualizations
Signaling Pathways and Experimental Workflows
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To visually represent the mechanisms and processes involved in the clinical evaluation of
AZD5213, the following diagrams have been generated using the DOT language.
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Figure 1: Simplified signaling pathway of AZD5213 as a histamine H3 receptor antagonist.
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Figure 2: High-level workflow of the Single Ascending Dose (SAD) clinical trial for AZD5213.
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Conclusion

The early-stage clinical studies of AZD5213 have established a safety and tolerability profile
that is primarily characterized by dose-dependent, sleep-related adverse events. Single doses
up to 20 mg were generally well-tolerated in healthy volunteers, with higher doses leading to an
increased incidence of sleep disturbance, night sweats, and nausea. The 80 mg single dose
was deemed not tolerated. In multiple-dose studies, sleep-related AEs were also the dose-
limiting factor. These findings are consistent with the mechanism of action of a histamine H3
receptor antagonist, which is known to promote wakefulness. The information compiled in this
guide provides a foundational understanding of the safety profile of AZD5213 for professionals
in the field of drug development and neuroscience research. Further investigation in patient
populations is necessary to fully characterize the benefit-risk profile of this compound for any
specific indication.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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